molecular formula C7H5BrFNO2 B1374297 6-Amino-3-bromo-2-fluorobenzoic acid CAS No. 1036756-03-2

6-Amino-3-bromo-2-fluorobenzoic acid

Cat. No. B1374297
M. Wt: 234.02 g/mol
InChI Key: NUEJVMJQKLRHCO-UHFFFAOYSA-N
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Patent
US09434700B2

Procedure details

To a solution of 6-amino-3-bromo-2-fluorobenzoic acid (9.0 g, 38.46 mmol) in THF (150 mL) was added BH3-THF (1 M, 193 mL) at 0° C., and the mixture was stirred at room temperature overnight. The reaction was slowly quenched with methanol (50 mL), and the solvents were removed under reduced pressure. The residue was diluted with 200 mL of ethyl acetate, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered and concentrated to afford the title product (8.3 g, 98%), which was directly used in the next step without further purification. MS (ES+) C7H7BrFNO requires: 219, found: 220, 222 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([F:11])[C:5]([Br:12])=[CH:4][CH:3]=1.B.C1COCC1>C1COCC1>[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([F:11])[C:5]([Br:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC1=CC=C(C(=C1C(=O)O)F)Br
Name
Quantity
193 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was slowly quenched with methanol (50 mL)
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 200 mL of ethyl acetate
WASH
Type
WASH
Details
washed with water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C(=C1CO)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.